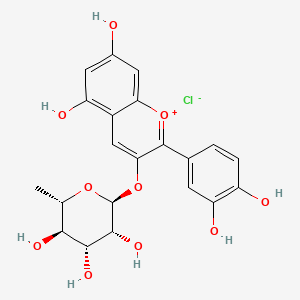
D-Alosa-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Allose-13C is a rare monosaccharide, specifically a C-3 epimer of D-glucose, where the carbon-13 isotope is incorporated. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. D-Allose-13C is structurally similar to D-allose but contains a carbon-13 isotope, making it useful in research involving isotopic labeling.
Aplicaciones Científicas De Investigación
D-Allose-13C has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-tumor, anti-inflammatory, and immunosuppressant activities
Industry: Used in the production of low-calorie sweeteners and as a cryoprotectant in food and pharmaceutical industries
Mecanismo De Acción
Target of Action
D-Allose-13C, a carbon-13 labeled form of D-Allose , primarily targets thioredoxin-interacting protein molecules . These proteins play a crucial role in various cellular processes, including the regulation of reactive oxygen species and cell cycle arrest .
Mode of Action
D-Allose-13C interacts with its targets, leading to a series of changes within the cell. It exerts its effects via reactive oxygen species regulation , cell cycle arrest , metabolic reprogramming , autophagy , and apoptosis induction . Additionally, it has been found to sensitize tumors to radiotherapy and chemotherapy .
Biochemical Pathways
D-Allose-13C affects several biochemical pathways. It is involved in the conversion of D-allulose to D-fructose 6-phosphate in the Embden-Meyerhof-Parnas (EMP) pathway via two intermediates, D-allose 6-phosphate and D-psicose 6-phosphate . This process involves enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Pharmacokinetics
Stable isotopes like carbon-13 have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The action of D-Allose-13C results in a variety of molecular and cellular effects. It has exhibited anticancer activity in many cancer types, including head and neck, lung, liver, bladder, blood, and breast . Its functions are mediated through thioredoxin-interacting protein molecules, leading to reactive oxygen species regulation, cell cycle arrest, metabolic reprogramming, autophagy, apoptosis induction, and sensitizing tumors to radiotherapy and chemotherapy .
Análisis Bioquímico
Biochemical Properties
D-Allose-13C interacts with several enzymes in its metabolic pathway. These include L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase . These enzymes play a crucial role in the biotechnological production of D-Allose-13C .
Cellular Effects
D-Allose-13C has been shown to have various effects on cells. It has been found to inhibit the proliferation of a variety of cancer cell lines, including cervical, hepatocellular, ovarian, head and neck, skin, and prostate cancer, and leukemia . It also inhibits carcinogenesis, particularly under oxidative stress conditions .
Molecular Mechanism
The molecular mechanism of D-Allose-13C involves its interaction with various biomolecules. For instance, it can inhibit ROS formation by competing with D-glucose in the mitochondria . This suggests that D-Allose-13C exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that D-Allose-13C has beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant activities .
Dosage Effects in Animal Models
In animal models, D-Allose-13C has been shown to have significant anti-brain edema effects and reduction of tumor necrosis factor-alpha and interleukin-6 in the water intoxication model
Subcellular Localization
It is known that D-Allose-13C can inhibit ROS formation by competing with D-glucose in the mitochondria , suggesting a mitochondrial localization
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-Allose-13C can be synthesized through both chemical and enzymatic methods. Chemically, it can be prepared from D-ribose through a series of reactions, including cyanohydrin formation, reduction, and purification. The process involves the following steps:
Cyanohydrin Reaction: D-ribose is reacted with hydrogen cyanide to form a cyanohydrin intermediate.
Reduction: The cyanohydrin is reduced using sodium amalgam to yield D-allose.
Purification: The product is purified through recrystallization and other purification techniques.
Enzymatically, D-Allose-13C can be produced from D-psicose using D-allose-producing enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Industrial Production Methods
Industrial production of D-Allose-13C involves biotechnological approaches due to the inefficiency and environmental concerns associated with chemical synthesis. Enzymatic methods are preferred for large-scale production, utilizing genetically engineered microorganisms to produce the necessary enzymes for the conversion of D-psicose to D-allose .
Análisis De Reacciones Químicas
Types of Reactions
D-Allose-13C undergoes various chemical reactions, including:
Oxidation: D-Allose-13C can be oxidized to form D-allonic acid.
Reduction: It can be reduced to form D-allitol.
Isomerization: It can be isomerized to form other sugars such as D-altrose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Isomerization: Enzymes like L-rhamnose isomerase are used for isomerization reactions
Major Products Formed
Oxidation: D-allonic acid
Reduction: D-allitol
Isomerization: D-altrose
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: A common aldohexose and a structural isomer of D-allose.
D-Psicose: An epimer of D-allose used as a precursor in its synthesis.
D-Altrose: Another epimer of D-allose formed through isomerization reactions.
Uniqueness of D-Allose-13C
D-Allose-13C is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving isotopic tracing and NMR spectroscopy. Its rare occurrence and distinct physiological functions, such as anti-cancer and anti-inflammatory properties, further distinguish it from other similar compounds .
Propiedades
Número CAS |
70849-28-4 |
|---|---|
Fórmula molecular |
C₆H₁₂O₆ |
Peso molecular |
180.14 |
Sinónimos |
D-Allopyranose-13C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride](/img/structure/B1146021.png)
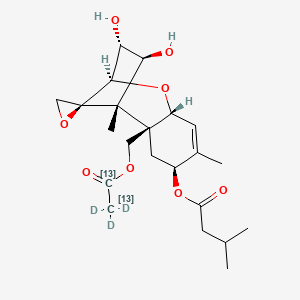
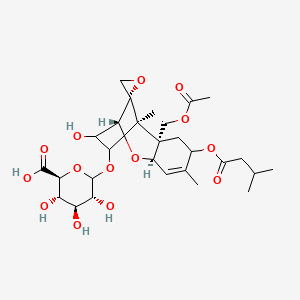
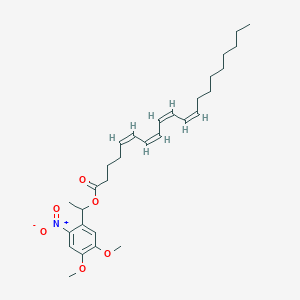

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)

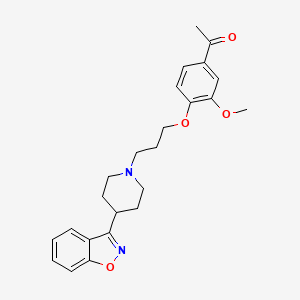

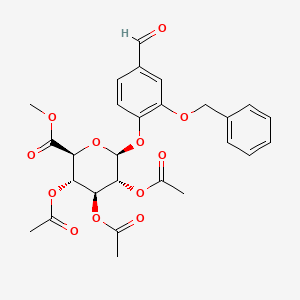
![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B1146041.png)
